molecular formula C5H12N4O6S2 B2447872 2,2'-(methylenedisulfonyl)di(acetohydrazide) CAS No. 166956-12-3

2,2'-(methylenedisulfonyl)di(acetohydrazide)

Cat. No.: B2447872
CAS No.: 166956-12-3
M. Wt: 288.29
InChI Key: NNTQITJYLYFJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(methylenedisulfonyl)di(acetohydrazide) is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which includes hydrazinyl and sulfonyl groups, making it a valuable subject of study in various fields.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential anticonvulsant activity and neurotoxicity . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. The retrieved documents do not provide specific information on the safety and hazards of "2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide" .

Preparation Methods

The synthesis of 2,2'-(methylenedisulfonyl)di(acetohydrazide) involves multiple steps, typically starting with the reaction of hydrazine derivatives with sulfonyl chlorides under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2'-(methylenedisulfonyl)di(acetohydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified hydrazide and sulfonyl derivatives .

Comparison with Similar Compounds

Similar compounds to 2,2'-(methylenedisulfonyl)di(acetohydrazide) include other hydrazones, acetohydrazones, semicarbazides, and thiosemicarbazides . What sets this compound apart is its unique combination of hydrazinyl and sulfonyl groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O6S2/c6-8-4(10)1-16(12,13)3-17(14,15)2-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQITJYLYFJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)S(=O)(=O)CS(=O)(=O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329018
Record name 2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

166956-12-3
Record name 2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.